

# An In-depth Technical Guide to 6-Fluorochromane-2-carboxylic acid

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## Compound of Interest

Compound Name: 6-Fluorochromane-2-carboxylic acid

Cat. No.: B142021

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This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of **6-Fluorochromane-2-carboxylic acid**, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed experimental protocols, and visualizations to elucidate key processes.

## Molecular Structure and Properties

**6-Fluorochromane-2-carboxylic acid** is a fluorinated derivative of chromane-2-carboxylic acid. The presence of the fluorine atom at the 6-position of the chromane ring significantly influences its chemical properties and biological activity, making it a valuable building block in medicinal chemistry.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **6-Fluorochromane-2-carboxylic acid** is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>9</sub> FO <sub>3</sub>	[1][2]
Molecular Weight	196.18 g/mol	[1][2]
CAS Number	99199-60-7	[3][4]
Appearance	White to off-white crystalline powder	[2]
Melting Point	124.0 to 128.0 °C	
Boiling Point	358.0 ± 42.0 °C (Predicted)	[2]
Density	1.364 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
pKa	3.05 ± 0.20 (Predicted)	[2]
Solubility	Soluble in ethanol (5 mg/mL)	[2]

## Molecular Structure Diagram

The molecular structure of **6-Fluorochromane-2-carboxylic acid** is depicted below. The diagram was generated using the DOT language and illustrates the connectivity of atoms within the molecule.

Figure 1: 2D structure of **6-Fluorochromane-2-carboxylic acid**.

## Crystallographic Data

As of the latest search, a definitive crystal structure for **6-Fluorochromane-2-carboxylic acid** has not been publicly deposited. However, a closely related structure, 6-Fluoro-4-oxochroman-2-carboxylic acid, has been characterized by single-crystal X-ray diffraction.[5] The crystallographic data for this related compound is provided in Table 2 for comparative purposes. It is important to note that the presence of the oxo group at the 4-position will influence the bond lengths and angles compared to the target molecule.

Table 2: Crystal Data and Structure Refinement for 6-Fluoro-4-oxochroman-2-carboxylic acid[5]

Parameter	Value
Empirical Formula	C <sub>10</sub> H <sub>7</sub> FO <sub>4</sub>
Formula Weight	210.16
Temperature	113 K
Wavelength	0.71073 Å
Crystal System	Orthorhombic
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
Unit Cell Dimensions	a = 5.3472(11) Å b = 12.748(3) Å c = 12.785(3) Å
Volume	871.5(3) Å <sup>3</sup>
Z	4
Density (calculated)	1.602 Mg/m <sup>3</sup>

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **6-Fluorochromane-2-carboxylic acid**. The following sections summarize the available spectroscopic data.

## NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 3: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for **6-Fluorochromane-2-carboxylic acid**

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
$^1\text{H}$ NMR	$\sim 7.0$	m	-	Aromatic protons
4.5-4.8	m	-	CH at position 2	
2.7-3.0	m	-	CH <sub>2</sub> at position 4	
2.0-2.3	m	-	CH <sub>2</sub> at position 3	
$^{13}\text{C}$ NMR	170-175	s	-	Carboxylic acid carbon
155-160	d	$^1\text{JCF} \approx 240$	C-F	
145-150	s	-	Aromatic C-O	
115-125	m	-	Aromatic carbons	
70-75	d	-	CH at position 2	
25-30	t	-	CH <sub>2</sub> at position 4	
20-25	t	-	CH <sub>2</sub> at position 3	

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used. The provided data is a general representation based on typical values for similar structures.

## Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for **6-Fluorochromane-2-carboxylic acid**

Ionization Mode	m/z	Interpretation
ESI <sup>-</sup>	195.0459	[M-H] <sup>-</sup>

## Infrared Spectroscopy

While a specific experimental Infrared (IR) spectrum for **6-Fluorochromane-2-carboxylic acid** is not readily available, the expected characteristic absorption bands based on its functional groups are listed in Table 5.

Table 5: Predicted Infrared Absorption Bands for **6-Fluorochromane-2-carboxylic acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
2500-3300	Broad, Strong	O-H stretch	Carboxylic acid
2850-3000	Medium	C-H stretch	Alkane, Aromatic
1700-1725	Strong	C=O stretch	Carboxylic acid
1600-1620	Medium	C=C stretch	Aromatic ring
1210-1320	Strong	C-O stretch	Carboxylic acid, Ether
1000-1300	Strong	C-F stretch	Aryl fluoride

## Experimental Protocols

The synthesis of **6-Fluorochromane-2-carboxylic acid** is a critical process for its use as a pharmaceutical intermediate. A common and effective method involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[3]

## Synthesis of 6-Fluorochromane-2-carboxylic acid

Objective: To synthesize **6-Fluorochromane-2-carboxylic acid** via catalytic hydrogenation.

Materials:

- 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
- Palladium on carbon (10% Pd, wet)
- Glacial acetic acid

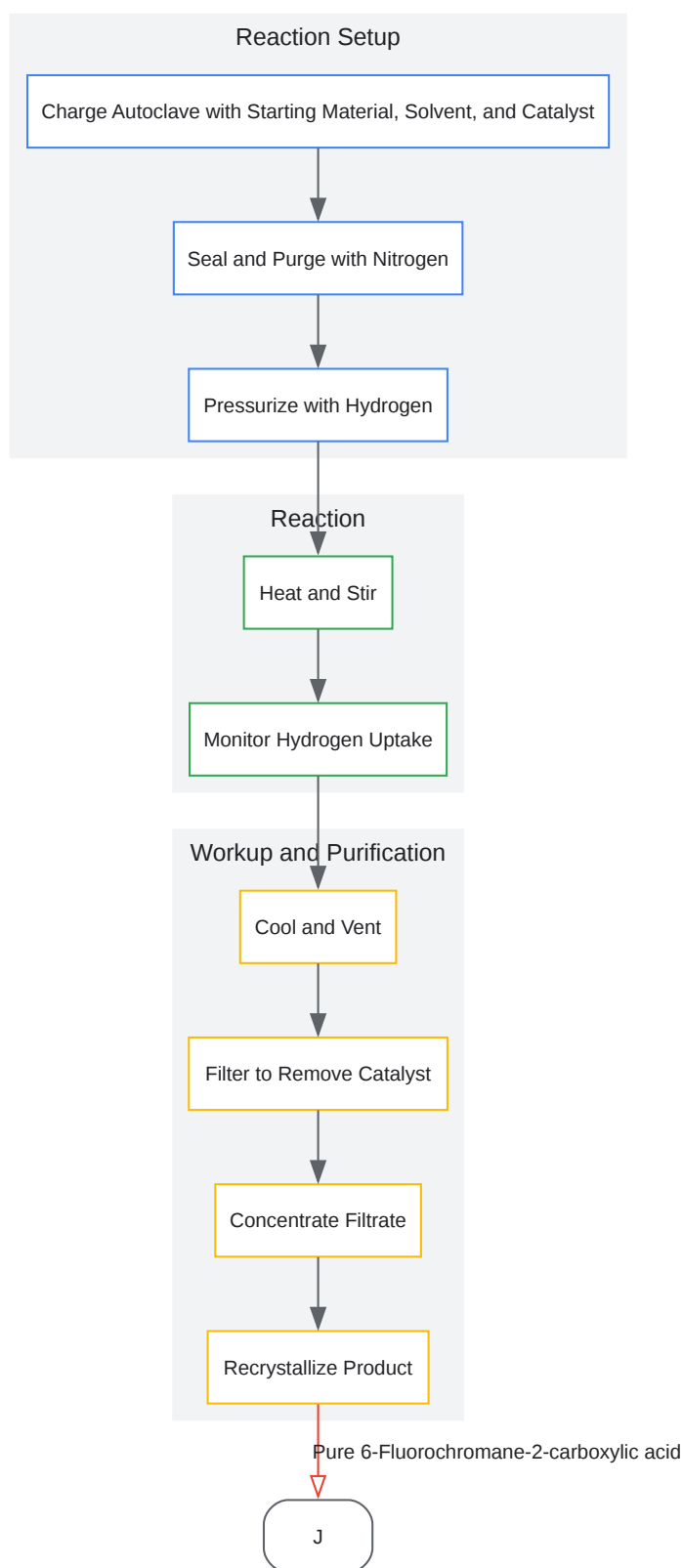
- Hydrogen gas
- Nitrogen gas
- Autoclave reactor
- Filtration apparatus
- Rotary evaporator

Procedure:

- Charge the autoclave reactor with 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid and glacial acetic acid.
- Add the wet 10% palladium on carbon catalyst to the mixture.
- Seal the reactor and purge with nitrogen gas three times to create an inert atmosphere.
- Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).
- Heat the reaction mixture to the specified temperature (e.g., 60-70 °C) with stirring.
- Monitor the reaction progress by monitoring the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
- Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
- Purge the reactor with nitrogen gas.
- Filter the reaction mixture to remove the palladium on carbon catalyst.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the glacial acetic acid.
- The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure **6-Fluorochromane-2-carboxylic acid**.

## Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **6-Fluorochromane-2-carboxylic acid**.



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Figure 2: Workflow for the synthesis of **6-Fluorochromane-2-carboxylic acid**.



## Applications in Drug Development

**6-Fluorochromane-2-carboxylic acid** is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its most notable application is in the production of Nebivolol, a beta-blocker used to treat high blood pressure. The chiral nature of **6-Fluorochromane-2-carboxylic acid** is pivotal, as the stereochemistry of the final drug product is critical for its therapeutic efficacy. The synthesis of specific enantiomers of Nebivolol often requires the use of enantiomerically pure (R)- or (S)-**6-Fluorochromane-2-carboxylic acid**.<sup>[6]</sup>

## Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and applications of **6-Fluorochromane-2-carboxylic acid**. The presented data and protocols are intended to be a valuable resource for scientists and researchers in the field of drug discovery and development. While a complete crystallographic analysis of the title compound is not yet available, the information compiled herein offers a robust foundation for its use in synthetic and medicinal chemistry.

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